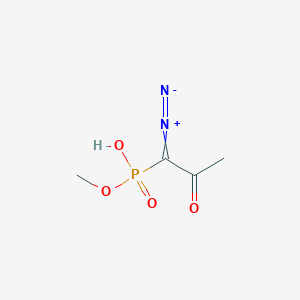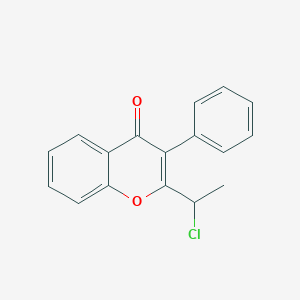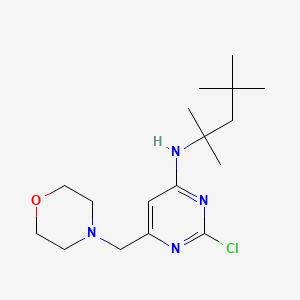
6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid
Descripción general
Descripción
“6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 855915-13-8 . It has a molecular weight of 207.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-hydroxy-5-(trifluoromethyl)nicotinic acid . The InChI code is 1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14) . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 220-221 . It is a solid at room temperature . The boiling point is 294.1±40.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Wiedemann and Grohmann (2009) explored new synthesis pathways for derivatives of dihydropyridine-2-carboxylic acid. They developed a two-step synthesis of a similarly substituted compound using succinyl cyanide, characterized by spectroscopic methods and X-ray crystallography (Wiedemann & Grohmann, 2009).
- El-Sehrawi et al. (2015) synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide, evaluating their antimicrobial and antifungal properties. They reported the synthesis process and in vitro antimicrobial evaluation of these compounds (El-Sehrawi et al., 2015).
Applications in Coordination Chemistry
- Koleša-Dobravc et al. (2014) discussed the synthesis and characterization of oxidovanadium(IV) complexes with picolinate and pyrazine derivatives, including a study on their behavior in solid state and aqueous solutions, as well as their biotransformation in the presence of blood plasma proteins (Koleša-Dobravc et al., 2014).
Catalytic Applications
- Paul et al. (2021) researched the use of Zn(II) coordination polymers as catalysts in microwave-assisted single-pot reactions. They synthesized coordination polymers from dicarboxylate pro-ligands and tested them as heterogeneous catalysts under environmentally mild conditions (Paul et al., 2021).
Novel Synthesis Methods
- Abdelrazek et al. (2019) presented a one-pot, three-component synthesis of Pyrido[2,3-d]Pyrimidinones using a grinding technique. They emphasized high yields, short reaction times, and easy workup for their method (Abdelrazek et al., 2019).
Exploration of Structural Properties
- Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing a water-bridged hydrogen-bonding network. This study provides insights into the structural aspects of similar compounds (Ye & Tanski, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-4(6(13)14)11-5(3)12/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGYPLKKIHKAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-{4-[(2-Methylquinolin-4-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1434728.png)
![[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1434731.png)